Methyl N-(5-oxo-L-prolyl)-L-histidinate

Description

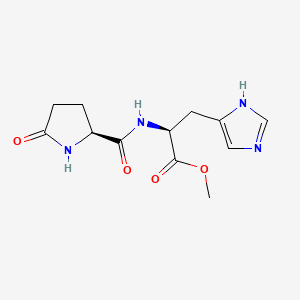

Methyl N-(5-oxo-L-prolyl)-L-histidinate is a synthetic peptide derivative featuring a methyl esterified histidine residue linked to 5-oxo-L-proline (pyroglutamic acid). The compound’s core structure consists of two key components:

- 5-Oxo-L-proline: A cyclic lactam derivative of glutamic acid, known for its conformational rigidity and role in stabilizing peptide backbones .

- L-Histidine methyl ester: A modified amino acid with an imidazole side chain, esterified at the C-terminus to enhance lipophilicity and metabolic stability .

The molecular formula is inferred as C₁₂H₁₆N₄O₅ (exact mass: 296.11 g/mol), based on structural analogs in and . Synthesis typically involves coupling 5-oxo-L-proline with L-histidine methyl ester using reagents like EDC/HOBt in dichloromethane (DCM) or methanol, followed by purification via column chromatography .

Key physicochemical properties include:

- Solubility: Likely polar due to the imidazole and lactam groups, but improved organic solubility from the methyl ester.

- Spectroscopic Data: Expected ¹H/¹³C NMR signals for the 5-oxo-proline ring (δ ~2.0–4.5 ppm for protons, ~170–180 ppm for carbonyl carbons) and histidine imidazole (δ ~7.0–8.5 ppm) .

Properties

CAS No. |

25575-88-6 |

|---|---|

Molecular Formula |

C12H16N4O4 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoate |

InChI |

InChI=1S/C12H16N4O4/c1-20-12(19)9(4-7-5-13-6-14-7)16-11(18)8-2-3-10(17)15-8/h5-6,8-9H,2-4H2,1H3,(H,13,14)(H,15,17)(H,16,18)/t8-,9-/m0/s1 |

InChI Key |

OYBCNAPVAXUGLB-IUCAKERBSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Physicochemical and Functional Differences

Backbone Modifications: Thioamide Derivatives (e.g., Compound 39 in ): Replacement of the carbonyl oxygen with sulfur reduces hydrogen-bonding capacity but enhances resistance to proteolysis compared to Methyl N-(5-oxo-L-prolyl)-L-histidinate .

Synthetic Challenges :

- Yield Variability : this compound’s synthesis (~59% yield) is more efficient than pyrimidine-based derivatives (20–55% yields in ) but less so than thioamide derivatives (77% in ) .

- Purification : The compound’s polar nature necessitates chromatographic purification, similar to peptide derivatives in and .

Key Research Findings

Conformational Stability : The 5-oxo-proline ring restricts rotational freedom, a feature critical for maintaining bioactive conformations in peptide therapeutics .

Metabolic Stability : Methyl esterification in this compound likely extends half-life compared to free carboxylic acid forms, as seen in L-histidine derivatives .

Comparative NMR Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.